molecular formula C21H24N4O9S B5017054 ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-3-nitrotyrosinate

ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-3-nitrotyrosinate

Cat. No. B5017054
M. Wt: 508.5 g/mol
InChI Key: UBIKQHQSALZYPH-UHFFFAOYSA-N
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Description

Ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-3-nitrotyrosinate is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EONT and is a derivative of tyrosine, an amino acid that is essential for protein synthesis. EONT has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Scientific Research Applications

EONT has potential applications in various scientific research fields, including biochemistry, pharmacology, and neuroscience. EONT has been used as a substrate for the study of enzymes involved in protein synthesis, such as aminoacyl-tRNA synthetases. It has also been used as a tool for studying protein-protein interactions and for the identification of new drug targets. EONT has been shown to exhibit neuroprotective effects, and its potential use as a treatment for neurodegenerative diseases is currently being investigated.

Mechanism of Action

EONT is a tyrosine derivative that can enter cells and interact with various proteins. EONT has been shown to inhibit the activity of the enzyme tyrosyl-DNA phosphodiesterase 2 (TDP2), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. EONT has also been shown to interact with other proteins involved in protein synthesis, such as aminoacyl-tRNA synthetases.
Biochemical and Physiological Effects
EONT has been shown to exhibit various biochemical and physiological effects. EONT has been shown to be a potent inhibitor of TDP2, with an IC50 value of 10 μM. EONT has also been shown to inhibit the activity of other enzymes involved in protein synthesis, such as methionyl-tRNA synthetase. In addition, EONT has been shown to exhibit neuroprotective effects in vitro and in vivo, with potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

EONT has several advantages for use in lab experiments. EONT is a stable compound that can be easily synthesized and purified. EONT has been shown to be a potent inhibitor of TDP2, with potential applications in cancer research. However, there are also limitations to the use of EONT in lab experiments. EONT is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. In addition, the potential toxicity of EONT and its effects on other enzymes and proteins need to be further investigated.

Future Directions

There are several future directions for the study of EONT. One potential direction is the further investigation of its neuroprotective effects and its potential use as a treatment for neurodegenerative diseases. Another direction is the study of EONT as a tool for identifying new drug targets and for the development of new cancer treatments. Further research is also needed to fully understand the long-term effects of EONT on cells and organisms and to investigate its potential toxicity.

Synthesis Methods

EONT can be synthesized using a variety of methods, including the reaction of N-(4-aminophenyl)succinimide with ethyl acetoacetate, followed by the reaction of the resulting product with 3-nitrotyrosine. Another method involves the reaction of N-(4-aminophenyl)succinimide with ethyl acetoacetate, followed by the reaction of the resulting product with 3-nitrobenzoyl chloride and tyrosine. These methods result in the formation of EONT, which can be purified using various techniques, including column chromatography.

properties

IUPAC Name

ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O9S/c1-2-34-21(29)16(11-13-3-8-18(26)17(12-13)25(30)31)24-20(28)10-9-19(27)23-14-4-6-15(7-5-14)35(22,32)33/h3-8,12,16,26H,2,9-11H2,1H3,(H,23,27)(H,24,28)(H2,22,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIKQHQSALZYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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